molecular formula C19H20N4O2 B5641219 4-[1-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-3-yl]pyridine

4-[1-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-3-yl]pyridine

Cat. No. B5641219
M. Wt: 336.4 g/mol
InChI Key: AHTYKYRWXNWCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including ring closure and substitution reactions, to introduce the desired functional groups into the molecular framework. For instance, compounds with structural similarities have been synthesized using techniques like Vilsmeier–Haack and diazotization reactions, highlighting the complexity and precision required in constructing such molecules (Padalkar, Phatangare, & Sekar, 2013).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are crucial for determining the molecular structure of these compounds. For example, the crystal structure determination of a potentially active compound was achieved through single-crystal X-ray diffraction, revealing significant details about its geometric configuration (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds may include cycloadditions, nucleophilic substitutions, and oxidative transformations. Such reactions not only demonstrate the reactivity of the compounds but also their potential for further chemical modifications. For example, cycloadditions have been utilized to generate new compounds with potential applications (Malet, Serra, Abramovitch, Moreno‐Mañas, & Pleixats, 1993).

properties

IUPAC Name

4-[1-(2-methoxyphenyl)-5-(oxan-4-yl)-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-24-17-5-3-2-4-16(17)23-19(15-8-12-25-13-9-15)21-18(22-23)14-6-10-20-11-7-14/h2-7,10-11,15H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTYKYRWXNWCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NC(=N2)C3=CC=NC=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-3-yl]pyridine

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